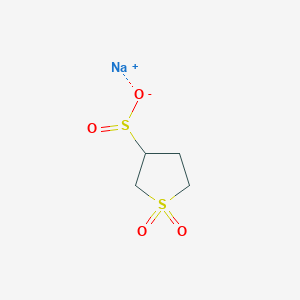
5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid: is a chemical compound with the molecular formula C9H7FO2S and a molecular weight of 198.21 g/mol . This compound is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid typically involves the fluorination of a benzothiophene derivative. One common method includes the reaction of 2,3-dihydro-1-benzothiophene-2-carboxylic acid with a fluorinating agent under controlled conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
2,3-Dihydro-1-benzothiophene-2-carboxylic acid: Lacks the fluorine atom, which may result in different biological activities.
5-Chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and biological properties.
5-Bromo-2,3-dihydro-1-benzothiophene-2-carboxylic acid: Contains a bromine atom, which can affect its chemical and biological behavior.
Uniqueness: The presence of the fluorine atom in 5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid distinguishes it from other similar compounds. Fluorine can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H7FO2S |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
5-fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H7FO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) |
Clé InChI |
CLSITECGVKGSMG-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC2=C1C=C(C=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide](/img/structure/B13159878.png)


![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13159894.png)







![2-[(2-Ethylphenyl)methyl]oxirane](/img/structure/B13159959.png)


